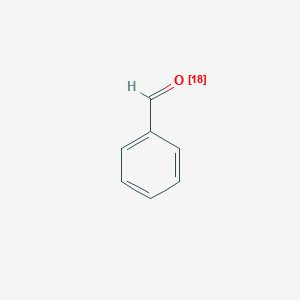

(18O)Benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(18O)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i8+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-PPJXEINESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=[18O] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514617 | |

| Record name | (~18~O)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55076-26-1 | |

| Record name | (~18~O)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55076-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for the Preparation of 18o Benzaldehyde and Its Precursors

Methodologies for Carbonyl Oxygen-18 Incorporation

The incorporation of oxygen-18 into the benzaldehyde (B42025) carbonyl group is accomplished through two main strategies: direct chemical exchange under acidic conditions using ¹⁸O-labeled water (H₂¹⁸O) and biocatalytic methods that leverage the specificity of enzymes.

The efficiency of the oxygen exchange is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of acid catalyst, temperature, and reaction time. Strong acids are typically required to facilitate the protonation of the carbonyl group. The reaction is often performed at elevated temperatures to increase the rate of both the hydration and dehydration steps. nih.gov

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) | Efficiently protonates the carbonyl oxygen, activating it for nucleophilic attack. | nih.gov |

| Solvent/Reactant | High concentration of H₂¹⁸O | Drives the equilibrium towards the formation of the ¹⁸O-labeled product. | nih.gov |

| Temperature | Elevated (e.g., 95°C) | Increases the reaction rate to achieve equilibrium in a reasonable timeframe. | nih.gov |

| Reaction Time | Hours to days (e.g., 24-48 hours) | Sufficient time is required for the exchange reaction to reach completion or equilibrium. | nih.gov |

For benzaldehyde itself, which is achiral, stereochemical considerations are not directly applicable to the molecule. However, the principles of the exchange mechanism are relevant in stereochemistry. The formation of the tetrahedral hydrate (B1144303) intermediate involves a change in hybridization of the carbonyl carbon from sp² to sp³. In reactions with prochiral aldehydes or ketones, this can have stereochemical implications, though for the symmetric benzaldehyde, no stereoisomers are generated. The stereospecific incorporation of oxygen-18 is a known process in other carbonyl-containing compounds, particularly in more complex systems where the approach of the water molecule can be sterically hindered or directed. osti.gov

Biocatalytic methods offer a green and highly selective alternative for the synthesis of aldehydes. rsc.org The incorporation of ¹⁸O into benzaldehyde can be envisioned through several enzymatic pathways, primarily those involving oxidation or reduction steps where oxygen from either molecular oxygen (O₂) or water can be incorporated.

The feasibility of an enzymatic route depends on identifying enzymes that not only act on benzaldehyde or its precursors but also facilitate oxygen exchange. Aldehyde dehydrogenases (ALDHs), carboxylic acid reductases (CARs), and certain oxidoreductases are key enzyme families of interest. nih.gov Enzyme specificity is a critical factor; many enzymes exhibit broad substrate tolerance, accepting a range of aromatic and aliphatic aldehydes, with benzaldehyde often being a preferred substrate. nih.govnih.gov The efficiency of these enzymes is determined by their kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat).

| Enzyme Class | Example Substrate/Product | Potential for ¹⁸O Incorporation | Reference |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Benzaldehyde | Catalyzes the oxidation of benzaldehyde to benzoic acid. The reverse reaction in H₂¹⁸O could potentially incorporate ¹⁸O. | nih.gov |

| Carboxylic Acid Reductase (CAR) | Benzoic Acid | Reduces benzoic acid to benzaldehyde. The source of the carbonyl oxygen is the carboxylate group, so a precursor, (¹⁸O₂)benzoic acid, would be needed. | nih.govmdpi.com |

| Cytochrome P450 Monooxygenase | Various aldehydes | Can catalyze aldehyde deformylation. Mechanistic studies using ¹⁸O₂ and H₂¹⁸O show oxygen incorporation from O₂ via a ferric peroxide intermediate. | nih.gov |

| Lipoxygenase (LOX) | Polyunsaturated fatty acids | Part of a pathway that produces aldehydes from fatty acids via dioxygenation. Using ¹⁸O₂ would label the resulting aldehydes. | mdpi.comnih.gov |

Several biocatalytic pathways could be exploited for the synthesis of (¹⁸O)Benzaldehyde.

P450-Mediated Reactions : Cytochrome P450 enzymes are known to metabolize aldehydes. Studies on the oxidative deformylation of aldehydes by P450 2B4 using ¹⁸O labeling have unambiguously shown that one oxygen atom from molecular oxygen (¹⁸O₂) is incorporated into the formic acid product. nih.gov This indicates that a P450-catalyzed reaction starting with a suitable precursor and ¹⁸O₂ could be a viable route for producing ¹⁸O-labeled aldehydes.

Lipoxygenase (LOX) Pathway : The LOX pathway is a natural cascade for the synthesis of various aldehydes, known as green leaf volatiles. mdpi.com The pathway begins with the lipoxygenase-catalyzed dioxygenation of polyunsaturated fatty acids. By conducting this enzymatic process in an atmosphere of ¹⁸O₂, the resulting hydroperoxides and subsequently formed aldehydes would be labeled with oxygen-18. nih.gov

Reductase/Dehydrogenase-Mediated Exchange : Enzymes such as aldehyde oxidoreductases catalyze the reversible reaction between a carboxylic acid and an aldehyde. nih.gov By running the reaction in reverse (from benzoic acid to benzaldehyde) or by facilitating an exchange reaction in H₂¹⁸O, it may be possible to incorporate the heavy isotope. For example, some alcohol dehydrogenases can act on aldehydes, and the mechanism of these enzymes could potentially allow for exchange with solvent water at the active site. nih.gov

Advanced Chemical Synthesis Approaches for ¹⁸O-Labeled Aromatic Aldehydes

The synthesis of ¹⁸O-labeled aromatic aldehydes, including (¹⁸O)Benzaldehyde, often involves sophisticated methods that go beyond simple oxidation or reduction reactions. These approaches are tailored to incorporate the ¹⁸O isotope efficiently and with high isotopic purity. Key strategies include acid-catalyzed exchange with H₂¹⁸O or leveraging the mechanisms of established organic reactions to facilitate oxygen exchange.

Application of Reversed Knoevenagel Reaction for ¹⁸O Introduction

The Knoevenagel condensation is a well-established reaction in organic chemistry for forming carbon-carbon bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound catalyzed by a weak base. wikipedia.org The mechanism proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. scienceinfo.comrsc.org

While not a "reversed" reaction in the traditional sense for synthesis, the initial nucleophilic addition step of the Knoevenagel condensation is reversible. This reversibility can be exploited for the introduction of ¹⁸O into the benzaldehyde structure. When the condensation is performed in the presence of a source of ¹⁸O, such as H₂¹⁸O, the carbonyl oxygen of the starting benzaldehyde can exchange with the ¹⁸O from the water.

The mechanism for this isotopic labeling involves the formation of a hydrated intermediate (gem-diol). Under the basic or acidic conditions often used for the Knoevenagel reaction, the carbonyl group of benzaldehyde is susceptible to hydration. If H₂¹⁸O is used as the solvent or is present in significant concentration, the gem-diol intermediate will incorporate ¹⁸O. Subsequent dehydration can then re-form the aldehyde, now bearing the ¹⁸O label. For the labeling to be effective, this exchange must occur at a competitive rate compared to the irreversible dehydration step that leads to the final condensation product. By controlling the reaction conditions, it is possible to favor the isotopic exchange, making the Knoevenagel reaction environment a viable, albeit unconventional, method for preparing (¹⁸O)Benzaldehyde.

Radiosynthesis of ¹⁸F-Labeled Benzaldehyde Synthon via Isotopic Exchange

While distinct from ¹⁸O-labeling, the radiosynthesis of ¹⁸F-labeled benzaldehyde derivatives for applications like Positron Emission Tomography (PET) provides a relevant example of advanced isotopic labeling via exchange reactions. rsc.org PET tracers often utilize short-lived radioisotopes like fluorine-18 (B77423) (¹⁸F), and efficient synthesis methods are crucial. rsc.org

One powerful technique is the direct isotopic exchange of a stable ¹⁹F atom with a radioactive ¹⁸F atom on an aromatic ring. acs.orgacs.org This method has been successfully applied to produce synthons like p-(di-tert-butyl[¹⁸F]fluorosilyl)benzaldehyde ([¹⁸F]SiFA-A). acs.orgnih.gov In this process, a precursor molecule already containing a fluorine atom (¹⁹F) is treated with a source of [¹⁸F]fluoride. acs.org The exchange is typically performed at elevated temperatures in an organic solvent.

This isotopic exchange approach can achieve remarkably high specific activities, which is a measure of the radioactivity per mole of the compound. acs.orgacs.org High specific activity is critical for PET imaging to minimize the administered chemical dose while achieving a strong signal. The synthesis of ¹⁸F-labeled benzaldehyde synthons demonstrates a sophisticated strategy where a pre-existing atom is swapped for its radioisotope, a principle that highlights the advanced techniques employed in the broader field of isotopic labeling. uni-koeln.de

Table 1: Comparison of Isotopic Labeling Strategies

| Feature | ¹⁸O-Labeling via Knoevenagel Conditions | ¹⁸F-Labeling via Isotopic Exchange |

|---|---|---|

| Isotope | Oxygen-18 (¹⁸O) | Fluorine-18 (¹⁸F) |

| Typical Source | H₂¹⁸O | [¹⁸F]Fluoride |

| Mechanism | Reversible hydration/dehydration of carbonyl | Nucleophilic substitution (¹⁹F for ¹⁸F) |

| Application | Mechanistic studies, metabolic tracing | Positron Emission Tomography (PET) Imaging |

| Key Advantage | Utilizes common reaction conditions | Can achieve very high specific activity |

Purification and Enrichment of (¹⁸O)Benzaldehyde

Following synthesis, the purification of (¹⁸O)Benzaldehyde is essential to remove chemical impurities and, crucially, to enrich the ¹⁸O-labeled compound relative to its unlabeled (¹⁶O) counterpart. This process presents unique challenges due to the nearly identical physical and chemical properties of isotopologues.

Chromatographic and Distillation Techniques for Isotopic Purity

Standard purification techniques such as distillation and chromatography are employed to remove chemical impurities from benzaldehyde, such as benzoic acid which forms upon oxidation in air. sciencemadness.org For chemical purification, benzaldehyde can be washed with a sodium carbonate or sodium hydroxide (B78521) solution to remove acidic impurities, dried, and then distilled, preferably under reduced pressure to prevent oxidation at high temperatures. sciencemadness.orggoogle.com

However, achieving isotopic purity—separating (¹⁸O)Benzaldehyde from residual (¹⁶O)Benzaldehyde—is significantly more challenging. The small mass difference between the two isotopologues results in minute differences in volatility. While fractional distillation is a known method for separating isotopes of some elements, its application to organic compounds requires highly efficient systems. nih.gov Technologies like microchannel distillation, which dramatically reduce the length of a single separation stage, can be used for isotopic enrichment but are not standard laboratory equipment. pnnl.govpnnl.gov Such processes may require thousands of theoretical plates to achieve a significant separation. pnnl.gov

Gas chromatography (GC) is a powerful analytical tool for separating volatile compounds. While standard GC columns can separate benzaldehyde from other chemical compounds, separating (¹⁸O)Benzaldehyde from (¹⁶O)Benzaldehyde on a preparative scale is generally impractical. researchgate.netnih.gov The retention times are nearly identical, although high-resolution capillary columns coupled with sensitive detectors can resolve them analytically. rochester.edu Therefore, achieving high isotopic purity relies more on the efficiency of the initial labeling reaction rather than on post-synthesis isotopic enrichment.

Assessment of ¹⁸O Abundance and Isotopic Dilution Prevention

The assessment of ¹⁸O abundance in a benzaldehyde sample is most accurately performed using mass spectrometry (MS). nist.gov Often, this is done using Gas Chromatography-Mass Spectrometry (GC-MS), where the sample is first separated by GC and then introduced into the mass spectrometer. scripps.edu The electron ionization mass spectrum of natural benzaldehyde shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 106. docbrown.info For (¹⁸O)Benzaldehyde, this peak appears at m/z 108. The relative abundance of the ions at m/z 108 compared to m/z 106 allows for the direct calculation of the isotopic enrichment.

Table 2: Key Mass Spectrometry Peaks for Benzaldehyde Isotopologues

| Isotopologue | Chemical Formula | Molecular Ion (m/z) |

|---|---|---|

| Benzaldehyde | C₇H₆¹⁶O | 106 |

| (¹⁸O)Benzaldehyde | C₇H₆¹⁸O | 108 |

Preventing isotopic dilution is critical during the handling and storage of (¹⁸O)Benzaldehyde. The primary risk is "back-exchange," where the ¹⁸O atom exchanges with ¹⁶O from ambient moisture (H₂O). researchgate.netnih.gov Carbonyl oxygens are susceptible to this exchange, particularly in the presence of acidic or basic catalysts. nih.gov To mitigate this risk, several precautions must be taken:

By carefully controlling the storage environment, the isotopic integrity of the (¹⁸O)Benzaldehyde sample can be maintained over time. nih.gov

Spectroscopic Characterization and Structural Elucidation of 18o Benzaldehyde

Vibrational Spectroscopy Studies (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying functional groups and understanding molecular vibrations. The incorporation of the heavy oxygen isotope (18O) into the benzaldehyde (B42025) molecule leads to measurable shifts in specific vibrational modes, offering direct evidence of isotopic substitution and providing insights into the nature of these bonds.

Isotopic Shifts in Carbonyl (C=O) and C-H Vibrational Modes

The most significant spectroscopic signature of 18O substitution in benzaldehyde is observed in the stretching vibration of the carbonyl (C=O) group. Due to the increased mass of the oxygen atom, the C=O stretching frequency is expected to decrease. While specific studies directly detailing the FTIR or Raman spectra of synthesized (18O)Benzaldehyde and its precise isotopic shifts are not extensively detailed in the provided search results, general principles of isotopic substitution in vibrational spectroscopy are well-established. For instance, studies on isotopic exchange of oxygen in related systems show that replacing 16O with 18O in a C=O bond typically results in a shift to lower wavenumbers. rsc.orgresearchgate.net For benzaldehyde, the C=O stretching vibration is typically observed around 1705 cm⁻¹ for the aromatic aldehyde. libretexts.orgpressbooks.pubvscht.cz Substitution with 18O would lead to a predictable downward shift. Similarly, C-H stretching and bending modes can also exhibit isotopic shifts upon deuterium (B1214612) incorporation (C-D), which are often more pronounced due to the larger mass difference. rsc.orginference.org.uk

High-Resolution Rotational Spectroscopy to Probe Internal Rotation Barriers

High-resolution rotational spectroscopy, particularly in the far-infrared region, has been employed to investigate the internal rotation of the aldehyde group in benzaldehyde. Studies have measured the torsional frequencies associated with the C-H out-of-plane deformation and the CHO torsion. researchgate.netrsc.orgresearchgate.net For benzaldehyde (C6H5CHO), the fundamental CHO torsion has been observed around 110.85 cm⁻¹ researchgate.netresearchgate.net and 109.415429(20) cm⁻¹ rsc.orgnih.gov. These measurements, when analyzed with high resolution, allow for the determination of the potential barrier to internal rotation of the aldehyde group. For benzaldehyde, this barrier has been determined to be approximately 4.38 kcal mol⁻¹ rsc.orgnih.gov or 4.90 ± 0.43 kcal/mole researchgate.net. The supersonic expansion spectrum has also enabled the measurement of the 18O isotopomer of benzaldehyde, allowing for precise determination of its spectroscopic constants and contributing to structural analysis. researchgate.netresearchgate.netrsc.org

Surface-Enhanced Raman Scattering (SERS) Applications for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) has emerged as a sensitive technique for studying the adsorption of molecules like benzaldehyde on surfaces. Research has demonstrated the use of SERS sensors for detecting trace amounts of benzaldehyde and investigating its adsorption kinetics and thermodynamics on materials such as layered double hydroxides (LDHs). eurekalert.orgacs.orgsci-hub.sersc.orgnih.gov In these studies, the SERS signals are correlated with the amount of adsorbed benzaldehyde, providing insights into surface interactions. For instance, a composite material of Ag nanocubes@hollow Co–Ni LDH was used to study benzaldehyde adsorption, fitting the kinetic process to a pseudo-first-order model with an adsorption rate of 0.0308 min⁻¹ and the isotherm to a Langmuir model with an adsorption constant of 6.25 × 10⁶ L/mol. acs.orgsci-hub.senih.gov While these studies focus on benzaldehyde itself, the principles of SERS can be extended to isotopically labeled species to probe specific vibrational changes upon adsorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 18O-Labeled Systems

NMR spectroscopy offers direct insights into the electronic environment of atomic nuclei. The use of 18O labeling in benzaldehyde can influence NMR signals of neighboring nuclei and, in some cases, can be indirectly observed or utilized in conjunction with other techniques.

17O NMR as a Direct Probe for Oxygen Environments

While 18O is not NMR-active, its presence can be studied in conjunction with 17O NMR, which is a direct probe for oxygen environments. Studies have investigated the 17O NMR spectra of substituted acetophenones and benzaldehydes to understand substituent and hydrogen-bonding effects. acs.org Although specific 17O NMR data for (18O)Benzaldehyde is not detailed in the provided search results, the technique is established for probing the electronic environment of the carbonyl oxygen. The chemical shift of the carbonyl oxygen in benzaldehyde can be influenced by its electronic surroundings and potential hydrogen bonding interactions. acs.orgspectrabase.com

Influence of 18O on Neighboring Nuclei (1H, 13C) Chemical Shifts and Coupling Constants

Isotopic substitution, including the use of 18O, can subtly influence the chemical shifts and coupling constants of neighboring nuclei (¹H and ¹³C) in a molecule. This influence arises from changes in bond lengths, vibrational frequencies, and electron distribution due to the altered mass. While direct experimental data on the specific effects of 18O substitution on the ¹H and ¹³C NMR of benzaldehyde is not explicitly found, studies on isotopic effects in NMR are common. For example, ¹³C NMR data for benzaldehyde typically shows the carbonyl carbon at approximately 192.35 ppm. beilstein-journals.org Changes in the electronic environment due to isotopic substitution can lead to small, but measurable, shifts in these values. Furthermore, spin-spin coupling constants (J-couplings) can also be affected by isotopic substitution. For instance, ¹JCH coupling constants in benzaldehyde derivatives have been studied, showing sensitivity to ortho substituents. acs.orgunicamp.br While not directly related to 18O, these studies highlight how structural and electronic modifications, including isotopic changes, can be detected through NMR parameters. The use of 18O labeling in conjunction with high-resolution techniques might reveal subtle effects on ¹H and ¹³C NMR spectra, particularly in studies of molecular dynamics or intermolecular interactions where isotopic enrichment is employed. fudan.edu.cn

Mass Spectrometry Analysis for Isotopic Purity and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the isotopic composition of a compound and for elucidating its fragmentation patterns. The incorporation of ¹⁸O into benzaldehyde provides a distinct mass signature that can be readily detected.

Determination of Isotopic Enrichment via Mass Differences

The presence of the ¹⁸O isotope in benzaldehyde leads to a predictable increase in its molecular mass compared to its ¹⁶O counterpart. The molecular mass of (¹⁸O)benzaldehyde has been reported as approximately 108.046109804 Da nih.gov. This is a difference of approximately 2 Da from the natural abundance benzaldehyde (C₇H₆¹⁶O), which has a molecular mass of around 106.04 Da.

Mass spectrometric analysis can directly quantify this isotopic enrichment. For instance, in studies involving ¹⁸O-labeled compounds, the incorporation of ¹⁸O into product molecules or fragments results in a shift of their mass-to-charge ratio (m/z) to higher values. Specifically, a product peak observed at m/z 123.1 for a ¹⁶O-containing species was found to shift to m/z 125.1 when ¹⁸O was incorporated researchgate.net. Similarly, when ¹⁸O-enriched benzaldehyde undergoes combustion, the resulting CO₂ molecules exhibit a different ratio of m/z 44 (¹²C¹⁶O₂) to m/z 46 (¹²C¹⁸O₂) compared to samples containing natural oxygen abundance acs.org. The precision of such isotopic analyses can reach ±0.1% cdnsciencepub.com.

Table 1: Isotopic Mass Differences in Benzaldehyde

| Isotope in Benzaldehyde | Nominal Mass (Da) | Approximate Mass (Da) | Mass Difference (Da) | Reference |

| ¹⁶O | 106 | 106.04 | - | nih.gov |

| ¹⁸O | 108 | 108.05 | ~2.00 | nih.gov |

Elucidation of Fragmentation Mechanisms of (¹⁸O)Benzaldehyde

Mass spectrometry reveals the fragmentation pathways of benzaldehyde by analyzing the ions produced after ionization. The molecular ion of benzaldehyde ([C₆H₅CHO]⁺) typically appears at m/z 106 miamioh.edudocbrown.info. Subsequent fragmentation occurs through various mechanisms, including:

Alpha-cleavage: This is a predominant fragmentation route for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group. For benzaldehyde, this often leads to the loss of a hydrogen atom (M-1) from the aldehyde group, forming the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is frequently the most abundant fragment ion (base peak) miamioh.edudocbrown.info.

Loss of CO: Fragmentation can also involve the loss of a carbon monoxide molecule (M-28) from the molecular ion, potentially via a rearrangement mechanism, yielding a phenyl cation ([C₆H₅]⁺) at m/z 77 or a related species at m/z 78 ([C₆H₆]⁺) miamioh.edudocbrown.info.

Loss of CHO radical: Cleavage of the C-CHO bond can result in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77, corresponding to an M-29 mass loss miamioh.edudocbrown.info.

Studies utilizing laser mass spectrometry have explored the impact of laser pulse width and intensity on fragmentation, noting that shorter pulses can lead to different ionization-dissociation channels compared to longer pulses selcuk.edu.tr. Doubly charged ions have also been observed under specific high-intensity laser conditions selcuk.edu.tr.

While specific fragmentation pathways for (¹⁸O)Benzaldehyde are not extensively detailed in the provided literature, the isotopic substitution is expected to influence the mass-to-charge ratios of fragment ions that retain the oxygen atom. For example, the benzoyl cation derived from (¹⁸O)Benzaldehyde would be [C₆H₅¹⁸CO]⁺, appearing at m/z 107, a shift of 2 Da from its ¹⁶O counterpart. Similarly, any fragment retaining the ¹⁸O atom would exhibit a corresponding mass increase.

Photoelectron Spectroscopy of Benzaldehyde Anion and Neutral Forms

Photoelectron spectroscopy of negative ions provides direct insights into the electronic states, electron affinities, and vibrational structures of the corresponding neutral molecules.

Analysis of Adiabatic Electron Affinities and Vibrational Modes

Anion photoelectron spectroscopy has been applied to study the benzaldehyde anion. The technique involves detaching an electron from the anion using photons of known energy and measuring the kinetic energy of the ejected electrons yale.educolorado.edu. This process allows for the determination of the energy difference between the anion and the neutral molecule.

The adiabatic electron affinity (EAa) of benzaldehyde has been experimentally determined to be 0.35 ± 0.05 eV jh.edu. This value represents the energy required to remove an electron from the ground state of the benzaldehyde anion to form the ground state of the neutral benzaldehyde radical. The spectrum also reveals vibrational structure associated with the photodetachment process. Key vibrational modes observed include the C=O stretch, measured at 1728 cm⁻¹, and the non-phenyl C-H stretch, recorded at 2806 cm⁻¹ jh.edu. These experimentally determined frequencies are in good agreement with theoretical calculations and known vibrational modes of benzaldehyde jh.edu.

Table 2: Spectroscopic Properties of Benzaldehyde

| Property | Value | Unit | Reference |

| Adiabatic Electron Affinity | 0.35 ± 0.05 | eV | jh.edu |

| C=O Stretch Vibrational Mode | 1728 | cm⁻¹ | jh.edu |

| Non-phenyl C-H Stretch Mode | 2806 | cm⁻¹ | jh.edu |

Investigation of Excess Electron Delocalization in Isotopic Anions

Studies employing theoretical calculations, such as Density Functional Theory (DFT), have investigated the electronic structure of the benzaldehyde anion. These calculations indicate that the excess electron in the benzaldehyde anion is delocalized within the π* anti-bonding orbital of the carbonyl group jh.edu. Both the neutral benzaldehyde molecule and its anion are predicted to possess a planar geometry jh.edu.

The charge distribution analysis reveals a significant polarization of the carbonyl bond, with the oxygen atom carrying a more substantial negative charge (Mulliken charge of -0.90) compared to the carbon atom (-0.46) jh.edu. This polarization plays a role in the delocalization of the excess electron.

While specific investigations into the delocalization of excess electrons within isotopic benzaldehyde anions (specifically those containing ¹⁸O) were not explicitly detailed in the provided search results, the fundamental electronic structure governing delocalization in the benzaldehyde anion is understood to be based on the π system. Isotopic substitution is generally not expected to fundamentally alter the nature of this delocalization, though subtle influences on vibrational frequencies and bond lengths might indirectly affect the electron distribution.

Compound List:

Benzaldehyde

(¹⁸O)Benzaldehyde

Mechanistic Investigations Employing 18o Benzaldehyde As a Tracer

Elucidation of Organic Reaction Mechanisms

Photochemical Transformations and Energy Transfer Studies

The photochemical behavior of benzaldehyde (B42025) is characterized by its absorption of ultraviolet light, leading to excited electronic states that can undergo various relaxation and transformation pathways. Studies employing isotopically labeled benzaldehyde, or investigating related photochemical processes involving oxygen, help unravel these complex dynamics.

Intersystem Crossing (ISC) and Internal Conversion (IC) Processesnih.govresearchgate.net

Upon excitation, benzaldehyde molecules transition to excited singlet states (S₁). From these states, several relaxation pathways can occur. Intersystem crossing (ISC) involves a transition from a singlet state to a triplet state (S₁ → T₂), a process facilitated by spin-orbit coupling. Internal conversion (IC) refers to the non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀ or T₂ → T₁). Theoretical studies, often employing time-dependent density functional theory (TD-DFT) and localized diabatization, have investigated these processes in benzaldehyde acs.orgresearchgate.netprinceton.edu. These computational approaches predict rate constants for ISC from S₁ to T₂ and for internal conversion from T₂ to T₁, identifying conical intersections that facilitate these rapid, non-radiative decay routes acs.orgresearchgate.netprinceton.eduustc.edu.cn. The efficiency of ISC in benzaldehyde is attributed to a strong spin-orbit matrix element and a relatively small energy barrier between the involved states acs.orgresearchgate.netprinceton.edu.

Photoinduced Dissociation Pathways of Benzaldehydeacs.org

Excited benzaldehyde molecules can also undergo photochemical dissociation, breaking chemical bonds to form radical or molecular fragments. Upon excitation, benzaldehyde can follow pathways leading to the formation of a benzoyl radical and a hydrogen atom, or a formyl radical and a phenyl radical beilstein-journals.org. Another significant dissociation pathway observed upon photolysis is the formation of benzene (B151609) and carbon monoxide beilstein-journals.orgaip.org. These fragmentation routes are dependent on the wavelength of excitation and the specific excited state involved ustc.edu.cnbeilstein-journals.org. For instance, excitation at certain wavelengths can lead to the efficient dissociation into benzene and carbon monoxide, a process that has been studied using time-resolved techniques beilstein-journals.orgaip.org.

Enzymatic Reaction Mechanism Determination

Isotopic labeling, including the use of ¹⁸O-benzaldehyde, is a powerful strategy for dissecting the intricate mechanisms of enzyme-catalyzed reactions. By tracing the movement and incorporation of specific isotopes, researchers can identify reaction intermediates, determine the origin of atoms in products, and pinpoint rate-limiting steps.

Benzaldehyde Lyase (BAL) Catalysisnih.govnih.govnih.govebi.ac.ukresearchgate.netresearchgate.netasm.orgnih.govacs.org

Benzaldehyde lyase (BAL) is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the reversible cleavage of (R)-benzoin into two molecules of benzaldehyde nih.govnih.govebi.ac.ukresearchgate.netacs.org. This enzyme is also capable of catalyzing the reverse reaction, the carboligation of benzaldehyde molecules to form benzoin (B196080) nih.govresearchgate.netresearchgate.netacs.org. BAL's mechanism involves the formation of covalent intermediates with the ThDP cofactor. Spectroscopic observations have identified key intermediates, such as the enamine, which is crucial for both the breakdown of benzoin and the carboligation of benzaldehyde nih.govacs.org. Studies have also investigated the kinetic isotope effects (KIEs) using isotopically labeled benzaldehyde to probe specific steps in the catalytic cycle nih.gov. For example, a ¹H/²H kinetic isotope effect was measured for benzaldehyde labeled at the aldehyde position to assess the rate-limiting nature of C-H bond ionization in the synthesis of (R)-benzoin nih.gov.

Thiamin diphosphate (ThDP) is essential for BAL's catalytic activity, acting as a cofactor that undergoes activation by the enzyme to form a reactive ylide researchgate.netmdpi.com. This ylide then attacks the carbonyl carbon of the donor aldehyde, initiating the carboligation process. The mechanism involves the formation of a covalent adduct between ThDP and the aldehyde, followed by "Umpolung" (polarity reversal), which transforms the carbonyl carbon into a nucleophile researchgate.netmdpi.com. This nucleophilic intermediate then attacks an acceptor aldehyde, leading to the formation of a C-C bond and ultimately the α-hydroxyketone product researchgate.netresearchgate.netmdpi.com. BAL is known for its high substrate and stereospecificity in these carboligation reactions researchgate.netresearchgate.netacs.org. The enzyme's active site features a limited number of amino acid residues capable of proton transfer, with conserved glutamate (B1630785) and histidine residues playing critical roles in cofactor activation and catalysis nih.govnih.govresearchgate.net.

While studies have extensively investigated the mechanism of benzaldehyde lyase, direct research detailing the use of (¹⁸O)benzaldehyde specifically for tracing oxygen atoms during benzoin formation and cleavage by BAL is not prominently featured in the provided search results. The primary isotopic investigations reported for BAL focus on kinetic isotope effects related to C-H bond cleavage at the aldehyde carbon nih.gov.

However, isotopic labeling, including the use of ¹⁸O, is a well-established technique for tracing oxygen atom origins in other chemical and biochemical contexts. In photocatalysis, for example, ¹⁸O labeling has been employed to determine whether oxygen atoms in reaction products originate from molecular oxygen (O₂) or water (H₂O) during the oxidation of various organic compounds, including aldehydes mdpi.comacs.orgnih.govacs.org. These studies have revealed complex pathways involving oxygen insertion or transfer from activated oxygen species mdpi.comacs.orgnih.govacs.org. In other enzymatic systems, such as those involving cytochrome P450, ¹⁸O labeling has been used to elucidate the role of different oxygen species and intermediates in oxidative transformations of aldehydes acs.org. While these examples are not directly related to BAL's benzoin transformation, they highlight the general utility of ¹⁸O labeling in understanding oxygen atom dynamics in carbonyl chemistry.

Data Tables

Table 1: Kinetic Isotope Effect in Benzaldehyde Synthesis by BAL

| Labeled Substrate | Kinetic Isotope Effect (¹H/²H) | Significance | Reference |

| Benzaldehyde (labeled at aldehyde) | 1.14 ± 0.03 | Indicates that the ionization of the C2αH from the C2α-hydroxybenzylthiamin diphosphate intermediate is not the rate-limiting step in (R)-benzoin synthesis. | nih.gov |

Compound List

Benzaldehyde

(¹⁸O)Benzaldehyde

(R)-Benzoin

Anisoin

Thiamin Diphosphate (ThDP)

Benzoylformate

Phenylpyruvic acid

(E)-2-oxo-4(pyridin-3-yl)-3-butenoic acid

(E)-3-(pyridine-3-yl)acrylaldehyde

Benzoyl radical

Hydrogen atom

Formyl radical

Phenyl radical

Benzene

Carbon monoxide

Acetaldehyde

(R)-2-hydroxypropiophenone

Citronellal

2-phenylpropionaldehyde

2-methyl-2-phenylpropionaldehyde

Formic acid

Cumene

Benzyl (B1604629) alcohol

Isopropanol

Hydrobenzoin

Benzil

Benzoylphosphonate

Methyl benzoylphosphonate

Theoretical and Computational Chemistry Studies on 18o Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods are indispensable for predicting the electronic and structural properties of molecules. For isotopically labeled compounds such as (18O)Benzaldehyde, these calculations allow for the detailed examination of how the heavier oxygen isotope influences the molecule's behavior.

Density Functional Theory (DFT) and various ab initio methods are widely employed to study the electronic structure of benzaldehyde (B42025) and its isotopologues. These methods, including B3LYP, CASSCF, and TD-DFT, provide accurate descriptions of molecular geometries, electronic distributions, and energy levels princeton.eduscirp.orgresearchgate.netconicet.gov.aruol.de. While many studies focus on the parent benzaldehyde, the methodologies are directly applicable to understanding the effects of isotopic substitution, such as the replacement of 16O with 18O. For instance, calculations on various isotopically substituted benzaldehydes, including deuterated and 13C-labeled versions, have shown good agreement between predicted and experimental vibrational frequencies, indicating the reliability of these methods for studying isotopologues inference.org.uk. The analysis of molecular orbitals, charge distributions, and frontier orbital energies using DFT can reveal how the heavier oxygen atom might subtly alter electron distribution and charge transfer within the molecule scirp.orgconicet.gov.ar.

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules, and isotopic substitution leads to predictable shifts in vibrational frequencies. Computational methods, particularly DFT, are adept at predicting these shifts. Studies on various benzaldehyde isotopologues have demonstrated that theoretical calculations accurately reproduce the observed vibrational frequency shifts inference.org.ukosti.gov. The substitution of 16O with 18O directly impacts the vibrational modes involving the carbonyl group (C=O stretch) and bonds connected to it. These shifts are crucial for experimental validation and for understanding the force constants associated with specific bonds. For example, studies on other oxygen-containing molecules have shown that 18O substitution leads to a decrease in stretching and bending frequencies involving the oxygen atom, a phenomenon explained by the reduced zero-point energy due to the increased mass rsc.orgnih.gov.

Table 1: Predicted Vibrational Frequency Shifts for Benzaldehyde Isotopologues (Illustrative Example based on related studies)

| Vibration Type | Benzaldehyde (cm⁻¹) | Benzaldehyde-d6 (cm⁻¹) | Predicted Shift (d6) | Benzaldehyde-18O (cm⁻¹) | Predicted Shift (18O) |

| Aldehyde C-H Stretch | 2820, 2737 | 2103, 2066 | ~700 | N/A | N/A |

| Carbonyl C=O Stretch | 1702 | 1684 | ~18 | 1665 | ~37 |

| Aromatic C-H Stretch | 3085 | 2280 | ~805 | N/A | N/A |

| Aromatic C=C Stretch | 1597, 1583, 1455 | 1547, 1530, 1426 | ~50-130 | N/A | N/A |

| CH Bending (Far IR) | 688, 650, 451 | 623, 542, 393 | ~27-110 | N/A | N/A |

Note: The "Benzaldehyde-18O" column and "Predicted Shift (18O)" column are illustrative, based on general principles of isotopic shifts and data from related studies inference.org.ukosti.govrsc.orgnih.gov. Specific experimental or computational data for (18O)Benzaldehyde carbonyl stretch might vary.

The photophysics of benzaldehyde, including its excited states and relaxation pathways, has been extensively studied using time-dependent DFT (TD-DFT) and other ab initio methods princeton.eduresearchgate.netaip.orgcaltech.edu. These studies reveal a complex manifold of singlet and triplet excited states (nπ* and ππ* transitions) that govern its photophysical behavior, such as intersystem crossing (ISC) and internal conversion (IC) princeton.eduaip.orgcaltech.edu. While these investigations typically focus on the parent molecule, the computational frameworks used are directly applicable to understanding how isotopic substitution might influence these processes. For instance, changes in vibrational frequencies due to isotopic labeling can subtly alter the energy gaps between electronic states or the geometry of transition states involved in ISC, potentially affecting fluorescence and phosphorescence quantum yields and lifetimes princeton.edu.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involving isotopically labeled compounds. By modeling potential energy surfaces (PES) and identifying transition states, researchers can gain detailed insights into reaction dynamics.

While direct studies detailing potential energy surface scans specifically for oxygen exchange reactions of (18O)Benzaldehyde are not explicitly found in the provided search results, the methodologies for analyzing reaction pathways are well-established. Computational studies on various reactions involving benzaldehyde, such as hydrogenation, oxidation, and condensation reactions, utilize DFT to map out reaction coordinates, identify intermediates, and characterize transition states rsc.orgsemanticscholar.orgacs.orgacs.orgmdpi.comacs.org. These techniques, including PES scans, are fundamental to understanding how atoms rearrange during a reaction. For an oxygen exchange reaction involving (18O)Benzaldehyde, computational chemists would model the approach of an oxygen-containing species, map the energy changes as the oxygen atom is transferred, and identify the transition state for this specific bond-breaking and bond-forming process. The analysis of isotope effects, as seen in studies of 18O/16O exchange in other systems, relies heavily on understanding the vibrational frequencies and their changes upon isotopic substitution, which are derived from PES calculations rsc.orgnih.gov.

The use of isotopic labeling, such as 18O, is a powerful experimental technique to trace the fate of specific atoms during a reaction mechanism. Computational studies complement these experiments by providing theoretical support and detailed mechanistic proposals. For example, studies on oxygen exchange between benzaldehyde and H2(18O) have been performed, with DFT calculations used to predict band positions of intermediates based on isotope shifts, thereby aiding in mechanism elucidation nih.gov. Similarly, analyses of kinetic isotope effects (KIEs), particularly for hydrogen transfer reactions involving benzaldehyde, demonstrate the application of computational methods to understand how isotopic substitution influences reaction rates and transition state structures pnas.org. By applying similar computational frameworks to a reaction where the carbonyl oxygen of benzaldehyde is isotopically labeled with 18O, researchers can computationally track the movement and involvement of this specific oxygen atom through various mechanistic steps, confirming or refuting proposed reaction pathways.

Compound List:

Benzaldehyde

(18O)Benzaldehyde

Benzoylformate

Benzoyl radical

Carbon dioxide

Benzyl (B1604629) alcohol

Benzyl radical

Acetophenone

Hantzsch ester

NADH

NAD+

o-QDM (ortho-quinodimethane)

Meldrum's acid

Pyrido[2,3-d]pyrimidines

Broader Academic Applications of 18o Benzaldehyde and Oxygen 18 Tracing

Metabolic and Biosynthetic Pathway Tracing in Biological Systems

Isotopically labeled compounds are fundamental to the study of metabolomics and biosynthesis. The use of stable isotopes like ¹⁸O offers a non-radioactive method to trace the fate of atoms through intricate biological networks, revealing the dynamics of cellular metabolism, precursor-product relationships, and the regulation of metabolic fluxes.

Oxygen-18 labeling is a definitive method for determining the origin and flow of oxygen atoms in biochemical reactions. By introducing a substrate labeled with ¹⁸O, scientists can follow the isotope's journey into intermediates and final products, thereby mapping the pathway and identifying the sources of oxygen atoms.

A significant application of this technique has been in plant biology to unravel the biosynthetic pathway of benzaldehyde (B42025) itself, a key compound in floral scent and plant defense. For years, several routes for benzaldehyde formation from cinnamic acid were proposed. Through stable isotope labeling studies in petunia flowers, researchers have clarified this pathway. When petunia corollas were fed with L-[²H₈]-Phenylalanine, the resulting benzaldehyde was found to be labeled with +5 atomic mass units. This labeling pattern demonstrated that the biosynthesis proceeds via the β-oxidative pathway, which involves shortening the side chain of phenylalanine products by two carbons, rather than a non-β-oxidative route. This finding was crucial in identifying the specific enzymatic steps and subcellular location (peroxisomes) of benzaldehyde synthesis in plants. researchgate.net

Beyond specific molecules, ¹⁸O tracing is broadly applied to fundamental biochemical cycles. For instance, introducing H₂[¹⁸O] into cellular systems allows researchers to track the rate of oxygen exchange in the Krebs cycle, providing unique information on the dynamics of energy metabolism that complements traditional ¹³C labeling studies. researchgate.net Similarly, early pioneering research used ¹⁸O-labeled water (H₂¹⁸O) to prove that the oxygen evolved during photosynthesis originates from water, not from carbon dioxide, a landmark discovery in biology.

Table 1: Isotope Labeling Study of Benzaldehyde Biosynthesis in Petunia

| Labeled Precursor Fed | Observed Labeling in Benzaldehyde | Inferred Biosynthetic Pathway | Key Finding |

| L-[²H₈]-Phenylalanine | +5 atomic mass units | β-Oxidative Pathway | The pathway shortens the propyl side chain by two carbons, confirming the origin from a cinnamoyl-CoA intermediate. researchgate.net |

(¹⁸O)Benzaldehyde and related ¹⁸O-labeling techniques are invaluable for studying biotransformation—the chemical modification of compounds by living organisms and their enzymes. These studies can reveal the precise mechanism of enzymatic reactions and their specificity.

Tracer studies using (¹⁸O)Benzaldehyde have been employed to clarify the mechanisms of reactions like acetal (B89532) formation and hydrolysis. When (¹⁸O)Benzaldehyde was reacted with alcohols, the ¹⁸O label appeared in the water produced during the condensation, while the resulting acetal had a normal isotopic abundance. Conversely, hydrolysis of an unlabeled acetal in ¹⁸O-enriched water resulted in unlabeled alcohol products. This elegantly demonstrated that the reaction proceeds through the fission of the carbon-oxygen bond of the aldehyde. cdnsciencepub.com

Furthermore, oxygen-18 kinetic isotope effects (KIEs) serve as a sophisticated tool to probe the transition states of enzyme-catalyzed reactions. The ¹⁸O KIE measures the change in reaction rate upon substitution of ¹⁶O with ¹⁸O. By measuring the KIE on enzymatic parameters like Vmax and Vmax/Km, researchers can determine the extent of bond cleavage in the rate-determining step of a reaction. For example, studies on the hydrolysis of glycosides catalyzed by enzymes like β-galactosidase and lysozyme (B549824) have used ¹⁸O-labeled substrates to show that the cleavage of the glycosidic C-O bond is the first irreversible step and is largely rate-determining. nih.govnih.gov This approach can be applied to enzymes that act on benzaldehyde to elucidate their catalytic mechanism with high precision.

Environmental and Atmospheric Chemistry Studies

The natural abundance ratio of ¹⁸O to ¹⁶O is a cornerstone of environmental science and paleoclimatology, used to reconstruct past temperatures and understand the global water cycle. wikipedia.orgresearchgate.net In a more targeted approach, intentionally ¹⁸O-labeled compounds like (¹⁸O)Benzaldehyde can be used to trace the mechanisms of pollutant degradation and formation in atmospheric and terrestrial environments.

The oxidation of volatile organic compounds (VOCs) in the atmosphere is a central process that influences air quality and climate. Benzaldehyde is formed in the atmosphere from the photo-oxidation of toluene (B28343), a common anthropogenic VOC. Isotope tracing experiments using ¹⁸O-labeled molecular oxygen (¹⁸O₂) have been instrumental in confirming the source of the oxygen atom during this transformation. In laboratory studies of the photocatalytic oxidation of toluene, conducting the reaction under an ¹⁸O₂ atmosphere resulted in the formation of (¹⁸O)Benzaldehyde. Mass spectrometry analysis of the product showed a molecular ion peak corresponding to the mass of benzaldehyde containing an ¹⁸O atom, directly proving that the aldehyde oxygen originates from atmospheric O₂ and not from other sources like water vapor. nih.gov This type of experiment is critical for validating proposed atmospheric reaction mechanisms and improving the accuracy of atmospheric chemistry models.

Understanding the environmental fate of aromatic aldehydes is crucial for assessing their persistence and potential impact. Benzaldehyde released into the environment can undergo various transformation processes, including oxidation to benzoic acid or, under certain photochemical conditions, degradation to benzene (B151609). researchgate.net While specific studies tracking the degradation of (¹⁸O)Benzaldehyde in soil or water are not widespread, the principles of isotope tracing are directly applicable.

By using (¹⁸O)Benzaldehyde as a starting material in simulated environmental systems (e.g., soil microcosms or aqueous photolysis experiments), researchers could precisely determine the fate of the original oxygen atom. This would allow them to:

Distinguish between enzymatic hydrolysis (incorporating oxygen from H₂O) and oxidative processes (incorporating oxygen from O₂).

Track the incorporation of the labeled oxygen into degradation products like benzoic acid.

Quantify the rates of different degradation pathways under various environmental conditions (e.g., aerobic vs. anaerobic). unit.no

This approach provides a level of mechanistic detail that is unattainable through simple concentration measurements alone, offering a clearer picture of the compound's environmental lifecycle.

Advanced Materials and Catalysis Research

In the fields of materials science and heterogeneous catalysis, understanding reaction mechanisms at the molecular level is key to designing more efficient and selective catalysts. ¹⁸O-labeling studies, often involving probe molecules like (¹⁸O)Benzaldehyde, are a powerful method for interrogating the role of the catalyst and the origin of reactive oxygen species.

Catalytic oxidation reactions are fundamental to the chemical industry for producing valuable chemicals. Benzaldehyde is synthesized industrially via the oxidation of toluene or benzyl (B1604629) alcohol. ¹⁸O isotope tracing can elucidate the mechanism of these catalytic oxidations. For example, in the oxidation of a substrate over a metal oxide catalyst, ¹⁸O labeling can distinguish between two primary mechanisms:

A Mars-van Krevelen mechanism , where oxygen from the catalyst's crystal lattice is incorporated into the product, and the resulting vacancy in the catalyst is then refilled by gas-phase O₂.

A Langmuir-Hinshelwood or Eley-Rideal mechanism , where adsorbed gas-phase O₂ is the direct oxidizing agent without the participation of lattice oxygen.

By performing the catalytic oxidation of toluene to benzaldehyde using an ¹⁸O₂ atmosphere over a ¹⁶O-metal oxide catalyst (or vice-versa), the location of the ¹⁸O label in the product or the catalyst can reveal the active oxygen species and the dominant reaction pathway. Studies on various metal oxide catalysts for the oxygen evolution reaction have successfully used ¹⁸O-labeling of the electrolyte (H₂¹⁸O) to demonstrate the participation of lattice oxygen in the catalytic cycle, a finding that profoundly impacts the design of new electrocatalysts. nih.gov Similar principles are applied to the selective oxidation of alcohols to aldehydes, where understanding the source of the oxygen is critical for optimizing catalyst performance. mdpi.com

Surface Adsorption and Reaction Mechanisms on Solid Supports

The interaction of reactant molecules with a catalyst surface is the primary event in heterogeneous catalysis. Techniques like Temperature-Programmed Desorption (TPD) are used to study these interactions. In a TPD experiment, a molecule is adsorbed onto a surface at a low temperature, and then the surface is heated at a controlled rate. A mass spectrometer monitors the molecules that desorb from the surface as the temperature increases, providing information about the strength of adsorption and any surface-mediated reactions. rsc.org

Studies using TPD with unlabeled benzaldehyde on metal oxides like zinc oxide (ZnO) and alumina (B75360) (Al₂O₃) have shown that benzaldehyde can decompose on the surface before desorbing. researchgate.net At higher temperatures, instead of desorbing intact benzaldehyde (m/z = 106), fragments such as carbon monoxide (CO), carbon dioxide (CO₂), and benzene are detected. researchgate.net

The use of (¹⁸O)Benzaldehyde in such experiments would provide unambiguous data on the fate of the carbonyl oxygen. Key questions that could be answered include:

C-O Bond Scission: Does the desorbed CO or CO₂ contain the ¹⁸O label? This would directly prove that the carbonyl C=O bond is broken on the surface and that the original oxygen atom is incorporated into these decomposition products.

Oxygen Exchange: Does any unlabeled CO or CO₂ desorb? This would suggest that the ¹⁸O from benzaldehyde has exchanged with ¹⁶O from the oxide support, indicating strong interaction and potential incorporation into the catalyst lattice.

Surface Intermediates: The desorption temperature and the nature of the ¹⁸O-containing products can provide information about the stability and structure of surface intermediates, such as benzoyl or benzoate (B1203000) species. researchgate.net

Table 2: Hypothetical TPD Experiment with (¹⁸O)Benzaldehyde on ZnO

| Desorption Temperature | Observed Species (m/z) | Mechanistic Implication from ¹⁸O Label |

| Low Temperature | C₇H₆¹⁸O | Weak, reversible adsorption (physisorption) of intact benzaldehyde. |

| High Temperature | C¹⁸O, C¹⁸O¹⁶O | Decomposition of benzaldehyde on the surface; C=O bond scission. |

| High Temperature | C¹⁶O, C¹⁶O₂ | Oxygen exchange has occurred between (¹⁸O)Benzaldehyde and the ZnO lattice. |

| High Temperature | C₆H₆ | Decarbonylation or decarboxylation of a surface intermediate. |

Development of Novel Isotopic Labeling Methodologies and Analytical Tools

The utility of stable isotopes like ¹⁸O is fundamentally linked to the analytical techniques capable of detecting the subtle mass difference they impart. The development of high-resolution analytical instruments, particularly in mass spectrometry, has expanded the applications of ¹⁸O labeling from simple tracer studies to complex quantitative analyses in biology and chemistry. nih.govresearchgate.net

In chemical biology, probes are molecules designed to study biological systems, often by tracking metabolic pathways or elucidating enzyme mechanisms. alfa-chemistry.com Incorporating an ¹⁸O label into a substrate or inhibitor creates a powerful probe that is chemically almost identical to the natural molecule but can be traced analytically. alfa-chemistry.com

A prominent example involves the use of ¹⁸O labeling to clarify the mechanism of enzymes like cytochrome P450. These enzymes are crucial for metabolizing drugs and other foreign compounds. One reaction they catalyze is the oxidative deformylation of aldehydes. nih.govacs.org A key mechanistic question is the nature of the primary oxidizing species, with two main proposals: a ferric peroxide intermediate (Compound 0) or a perferryl oxygen intermediate (Compound I).

By conducting the enzymatic reaction of various aldehydes in the presence of ¹⁸O₂ and H₂¹⁸O, researchers can pinpoint the source and incorporation of oxygen into the products. In a study on P450 2B4, the formic acid product was found to contain one ¹⁸O atom derived from ¹⁸O₂. nih.govacs.org This result strongly supported the Compound 0 mechanism, as the Compound I pathway would have resulted in a different labeling pattern. This approach, using ¹⁸O as a mechanistic probe for aldehyde metabolism, demonstrates the power of isotopic labeling in resolving fundamental questions in enzymology. nih.govacs.org

The development of ¹⁸O-labeling methodologies has been paralleled by advancements in analytical instrumentation. Mass spectrometry (MS) is the primary technique for detecting ¹⁸O-labeled compounds. alfa-chemistry.com

Quantitative Proteomics: A major application is in quantitative proteomics, where ¹⁸O labeling is used to compare protein levels between two samples (e.g., healthy vs. diseased cells). researchgate.netoup.com In this method, proteins from one sample are enzymatically digested in H₂¹⁶O (normal water), while proteins from the second sample are digested in H₂¹⁸O. The enzyme (e.g., trypsin) catalyzes the incorporation of two oxygen atoms from water onto the C-terminus of each resulting peptide. This results in a 4 Dalton mass shift between the peptides from the two samples, which can be accurately quantified by MS. researchgate.net Recent developments have focused on improving labeling efficiency and creating sophisticated software to automatically analyze the complex isotopic patterns. ingentaconnect.comnih.gov

Metabolite Identification: In drug metabolism studies, identifying novel metabolites can be challenging. By performing in vitro metabolism reactions in the presence of ¹⁸O₂, any oxygenated metabolites (e.g., hydroxylated species) will incorporate the heavy isotope. This creates a characteristic isotopic signature (a peak at M and M+2) in the mass spectrum, allowing for the confident identification of metabolites even at very low concentrations. nih.gov

Imaging and Quantification: Beyond traditional MS, techniques like Isotope Ratio Mass Spectrometry (IRMS) and Isotope Microscopy have been developed. These methods can precisely measure the ¹⁸O/¹⁶O ratio in a sample, allowing for accurate quantification. Isotope microscopy enables the visualization of the spatial distribution of ¹⁸O-labeled compounds within cells, providing valuable information on their localization and trafficking. oup.com

Table 3: Analytical Techniques Advanced by ¹⁸O Labeling

| Analytical Technique | Principle of ¹⁸O Application | Research Application |

| Mass Spectrometry (MS) | Differentiates labeled vs. unlabeled molecules by mass shift. | Quantitative proteomics, metabolite identification. oup.comnih.gov |

| Tandem MS (MS/MS) | Fragmentation of labeled molecules to pinpoint label location. | Structural elucidation of metabolites and peptides. nih.gov |

| Isotope Ratio MS (IRMS) | High-precision measurement of ¹⁸O/¹⁶O ratios. | Accurate quantification of labeled biomolecules in complex mixtures. oup.com |

| Isotope Microscopy | Imaging based on the detection of the ¹⁸O isotope. | Cellular localization and trafficking studies of labeled molecules. oup.com |

Future Directions and Emerging Research Avenues for 18o Benzaldehyde Studies

Integration of Multi-Isotopic Labeling for Complex Systems

The future of (18O)Benzaldehyde research lies in its integration with other stable isotopes (e.g., 13C, 2H, 15N) to create multi-isotopically labeled benzaldehyde (B42025) derivatives. This approach will enable more comprehensive tracking of molecular pathways in complex chemical and biological systems synmr.inmusechem.comcreative-proteomics.com. By simultaneously monitoring the fate of multiple isotopes, researchers can gain a more nuanced understanding of reaction mechanisms, metabolic transformations, and the intricate interactions within multi-component systems. For instance, combining 18O labeling with 13C labeling could provide detailed information on oxygen and carbon atom movement during enzymatic reactions or complex synthesis pathways, offering a higher resolution of mechanistic details than single-isotope labeling alone.

Advancements in In Situ and Time-Resolved Spectroscopic Studies

The application of in situ and time-resolved spectroscopic techniques to study reactions involving (18O)Benzaldehyde is a rapidly developing area mt.comcatalysis.bloguni-rostock.defrontiersin.orgunipr.itspectroscopyonline.comrsc.org. Future research will focus on enhancing the temporal resolution and sensitivity of these methods, such as in situ FTIR, Raman, and NMR spectroscopy. These advanced techniques allow for the real-time monitoring of reaction intermediates, transient species, and dynamic structural changes as they occur. For (18O)Benzaldehyde, this could involve tracking the precise moments of oxygen incorporation or bond cleavage during catalytic processes or biochemical transformations. Time-resolved studies will be crucial for elucidating the kinetics and mechanisms of fast reactions that are otherwise difficult to capture with traditional ex situ methods. For example, observing the transient formation and decay of oxygen-containing intermediates during oxidation reactions of benzaldehyde derivatives could be significantly advanced by these techniques.

Development of New Computational Algorithms for Isotopic Effects

Computational chemistry plays a pivotal role in predicting and interpreting kinetic isotope effects (KIEs) and thermodynamic isotope effects (TIEs) researchgate.netresearchgate.netwikipedia.orgrsc.orgresearchgate.netnih.govacs.org. Future research will concentrate on developing more sophisticated computational algorithms and quantum mechanical methods to accurately model isotopic effects in complex reaction environments. This includes improving the prediction of KIEs for reactions involving (18O)Benzaldehyde, thereby aiding in the elucidation of reaction mechanisms, the identification of rate-determining steps, and the rational design of catalysts. Advanced algorithms will be essential for analyzing the subtle influences of isotopic substitution on reaction rates and equilibrium, potentially revealing quantum mechanical phenomena like tunneling in reactions involving oxygen isotopes. For instance, predicting the precise magnitude of the 18O KIE for specific bond-breaking or bond-forming steps in benzaldehyde transformations can validate proposed mechanisms.

Exploration of Novel Biocatalytic Pathways for 18O-Labeling

The use of enzymes and engineered biocatalysts for the regioselective and stereoselective incorporation of isotopes is a growing field rsc.orgchemicalsknowledgehub.comnih.govau.dk. Future research will explore novel biocatalytic pathways for the efficient and sustainable synthesis of (18O)Benzaldehyde and its derivatives. This could involve identifying or engineering enzymes that can catalyze oxygen transfer reactions with high fidelity, leading to the production of specifically labeled compounds. Biocatalysis offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical synthesis. For example, exploring oxidoreductases or oxygenases that can regioselectively incorporate 18O into specific positions of the benzaldehyde molecule could provide access to valuable labeled intermediates for mechanistic studies.

Applications in Advanced Chemical Synthesis and Reaction Engineering

(18O)Benzaldehyde serves as a valuable tool in advancing chemical synthesis and reaction engineering. Future applications will leverage its isotopic label for sophisticated tracer studies in complex synthetic routes and industrial processes kau.edu.sadntb.gov.uaacs.org. This includes optimizing reaction conditions, understanding mass transport limitations in reactors, and elucidating complex reaction networks. For instance, using (18O)Benzaldehyde as a tracer in flow chemistry or continuous manufacturing processes could provide real-time insights into reaction kinetics, residence time distributions, and the impact of process parameters on product formation. Furthermore, its application in materials science, for example, in studying degradation mechanisms or the incorporation of oxygen into novel polymers, is also an avenue for future exploration.

Q & A

Q. Methodological Steps :

- Conduct single-factor tests to identify critical variables.

- Apply Box–Behnken design for multi-variable optimization.

- Validate predictions via confirmatory experiments.

What are the key steps in characterizing benzaldehyde derivatives using NMR and GC-MS?

Basic Research Question

Post-synthetic characterization involves:

- NMR Analysis : Identify proton environments (e.g., aldehyde proton at ~9.8 ppm in ¹H NMR) and coupling patterns.

- GC-MS : Confirm molecular ion peaks (e.g., m/z 106 for benzaldehyde) and fragmentation pathways. For derivatives like 1-phenyl-1-propanol, GC retention times and MS spectra validate purity and structure .

Q. Example Workflow :

Quench reaction and extract product.

Purify via column chromatography.

Analyze using deuterated solvents (NMR) and electron ionization (GC-MS).

How do spectral data challenge the planar model of benzaldehyde’s ground state?

Advanced Research Question

Infrared and UV spectra of vapor-phase benzaldehyde reveal temperature-dependent anomalies inconsistent with a planar equilibrium configuration. For instance, rotational barriers of the carbonyl group are absent at 100°C, suggesting multiple minima on the potential energy surface. Contradictions arise between experimental data (non-planar conformers) and earlier theoretical models, necessitating revised computational frameworks .

Q. Critical Data :

- IR absorption bands indicate hindered rotation.

- Temperature-dependent UV shifts suggest conformational flexibility.

What methodologies are effective in studying benzaldehyde adsorption on ice surfaces?

Advanced Research Question

Combined experimental (coated-wall flow tube + mass spectrometry) and theoretical (grand canonical Monte Carlo simulations) approaches determine adsorption isotherms. Key findings:

Q. Methodological Insights :

- Use temperature-controlled flow tubes for kinetic studies.

- Simulate ice surface interactions using molecular dynamics.

How to analyze byproduct formation in benzaldehyde nitration processes?

Advanced Research Question

Mixed-acid nitration (HNO₃/H₂SO₄) yields isomers like 3-nitrobenzaldehyde and 2-nitrobenzaldehyde. GC-MS and HPLC track intermediates (e.g., 3-nitrobenzoic acid). Kinetic models fit concentration profiles to assess selectivity. For example, at 20°C, 3-nitro derivatives dominate due to steric and electronic effects .

Q. Analytical Protocol :

Monitor reaction via periodic sampling.

Derivatize products for chromatographic separation.

Use Box model simulations to predict byproduct ratios.

What are the reaction mechanisms for benzaldehyde with hydrazine derivatives?

Basic Research Question

Benzaldehyde reacts with hydrazines (e.g., NH₂NH₂) to form hydrazones. Mechanistic steps:

Nucleophilic attack by hydrazine on the aldehyde carbonyl.

Dehydration to form C=N bonds.

Characterization via FTIR (C=O loss at ~1700 cm⁻¹) and ¹³C NMR (C=N peak at ~150 ppm) .

Q. Experimental Design :

- Use stoichiometric ratios (1:1 aldehyde:hydrazine).

- Catalyze with acids (e.g., HCl) to accelerate imine formation.

What contradictions exist in benzaldehyde’s ground state conformation, and how can they be resolved?

Advanced Research Question

Discrepancies between spectroscopic data (non-planar features) and computational models (planar equilibrium) persist. Proposed solutions:

- High-resolution rotational spectroscopy to detect torsional modes.

- Ab initio calculations incorporating anharmonic corrections .

Q. Research Gaps :

- Lack of low-temperature gas-phase diffraction data.

- Limited studies on isotopic variants (e.g., ¹⁸O-labeled benzaldehyde).

How do SERS and LSPR techniques determine benzaldehyde detection limits?

Advanced Research Question

Surface-enhanced Raman scattering (SERS) and localized surface plasmon resonance (LSPR) achieve sub-μM sensitivity. For benzaldehyde:

- LSPR sensitivity = 0.79 ΔA/mM (acetaldehyde reference).

- Limit of detection (LoD) = 31.7 μM due to nonlinear absorbance decay .

Q. Method Optimization :

- Functionalize nanoparticles with 4-ATP for enhanced signal.

- Calibrate using concentration gradients (0–100 μM).

What are the kinetic considerations for benzaldehyde reactions with NO₃ radicals?

Advanced Research Question

Absolute rate constants (k) for gas-phase reactions are measured via cavity ring-down spectroscopy (CRDS). For benzaldehyde:

Q. Experimental Setup :

- Use pulsed laser photolysis to generate NO₃ radicals.

- Track decay kinetics using time-resolved absorption.

What experimental designs are used in vapor-phase benzaldehyde spectroscopy?

Basic Research Question

Vapor-phase studies employ:

- FTIR Spectroscopy : Resolve C=O stretching (1720 cm⁻¹) and ring vibrations.

- UV-Vis : Monitor π→π* transitions (λmax ~ 280 nm).

- Variable-temperature cells (up to 100°C) to probe conformational dynamics .

Q. Best Practices :

- Ensure sample purity via vacuum distillation.

- Calibrate instruments with reference standards (e.g., toluene).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.